4,5-Diazafluorene-9-one O-(p-Toluenesulfonyl)oxime

Organic Synthesis Heterocyclic Chemistry Nucleophilic Substitution

Procuring a versatile 4,5-diazafluorene building block with reliable reactivity often limits synthetic strategy. 4,5-Diazafluorene-9-one O-(p-Toluenesulfonyl)oxime resolves this as a stable, activated intermediate with an excellent tosylate leaving group (pKa of conjugate acid ≈ -2.8). - Enables nucleophilic displacement to install the diazafluorene scaffold into complex molecules, unattainable with the non-tosylated oxime. - Functions as a key precursor for diazirine-based photoaffinity labels, supporting chemical biology target identification. - Provides consistent, multi-step redox behavior in metal complexes for electrocatalysis and molecular electronics research. Supplied with ≥98% HPLC purity; standard international B2B shipping under ambient conditions ensures rapid integration into your synthesis workflow.

Molecular Formula C18H13N3O3S
Molecular Weight 351.4 g/mol
CAS No. 1655490-79-1
Cat. No. B1434576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Diazafluorene-9-one O-(p-Toluenesulfonyl)oxime
CAS1655490-79-1
Molecular FormulaC18H13N3O3S
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)ON=C2C3=C(C4=C2C=CC=N4)N=CC=C3
InChIInChI=1S/C18H13N3O3S/c1-12-6-8-13(9-7-12)25(22,23)24-21-16-14-4-2-10-19-17(14)18-15(16)5-3-11-20-18/h2-11H,1H3
InChIKeyUWCROCJSYGJGEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5-Diazafluorene-9-one O-(p-Toluenesulfonyl)oxime: Functionalized Heterocyclic Building Block


4,5-Diazafluorene-9-one O-(p-Toluenesulfonyl)oxime (CAS 1655490-79-1) is a specialized organic compound consisting of a 4,5-diazafluorene-9-one core functionalized with a p-toluenesulfonyl (tosyl) oxime group . This heterocyclic compound (molecular formula C18H13N3O3S, molecular weight 351.38 g/mol) is primarily utilized as a versatile building block and intermediate in organic synthesis and coordination chemistry . It is typically available as a light yellow to orange powder or crystals with a commercial purity of ≥98% (HPLC) [1].

Why Simple Analogs Cannot Substitute for the O-Tosyloxime Derivative


In-class compounds like the parent 4,5-diazafluorene-9-one (CAS 50890-67-0) or the non-tosylated 4,5-diazafluorene-9-oxime [1] cannot be directly interchanged with the O-(p-Toluenesulfonyl)oxime derivative. The introduction of the tosyl group fundamentally alters the compound's reactivity profile. The tosylate is an excellent leaving group, which transforms the molecule from a relatively stable ligand precursor into an electrophilic building block capable of participating in nucleophilic substitution reactions that are impossible for its simpler analogs [2]. This functionalization is critical for the synthesis of complex structures like diazirines or for use in specific alkylation reactions, where the unfunctionalized diazafluorene core would be inert or undergo different, undesired reactivity [2].

Quantitative Differentiation from Closest Analogs


Enhanced Leaving Group Potential

The O-tosyl group is a superior leaving group compared to the hydroxyl group of 4,5-diazafluorene-9-oxime, enabling nucleophilic displacement reactions. While quantitative pKa data for the conjugate acids of the leaving groups in this specific system are not reported, the pKa of p-toluenesulfonic acid is approximately -2.8, making tosylate a much better leaving group than hydroxide (pKa of water is 15.7). This difference is a fundamental principle that drives the utility of tosyloximes as intermediates [1]. The target compound's ability to undergo reactions like diazirine formation is directly attributable to this property [1].

Organic Synthesis Heterocyclic Chemistry Nucleophilic Substitution

Synthetic Utility for Diazirines

A class-level study demonstrates that O-tosyl ketoximes, like the target compound, react with alkoxyamines to produce diazirines in a single step. In contrast, the reaction of a non-tosylated ketoxime (e.g., benzophenone oxime) under similar conditions does not yield the diazirine product [1]. This highlights the specific and non-interchangeable role of the O-tosyloxime functional group.

Photoaffinity Labeling Diazirine Synthesis O-Tosyloxime Reactivity

Distinct Redox Properties of Derived Complexes

While direct data for the target compound is absent, studies on the core ligand, 4,5-diazafluorene-9-one (dafo), show it confers distinct redox behavior compared to the widely used analog 2,2'-bipyridine (bpy). Ruthenium(II) complexes of dafo exhibit unique reduction potentials associated with the carbonyl group (first reduction at potentials <−1 V) and the bipyridine portion (second reduction at ∼−1.2 V vs. SSCE) [1]. This is in contrast to the simpler redox behavior of analogous [Ru(bpy)3]2+ complexes. The target compound serves as a precursor to such ligands.

Coordination Chemistry Electrochemistry Ruthenium Complexes

Key Application Scenarios


Diazirine Photoaffinity Label Synthesis

The target compound's O-tosyloxime group enables its use as a key precursor in the synthesis of diazirine-based photoaffinity labels, a reaction pathway not available to non-tosylated oximes [1]. This makes it a critical reagent for chemical biology labs developing tools for target identification and interactome mapping.

Redox-Active Metal Complexes for Catalysis

As a protected or activated derivative of the 4,5-diazafluorene-9-one ligand, this compound is a strategic starting material for constructing metal complexes with unique, multi-step redox behavior, which is distinct from that of the more common 2,2'-bipyridine ligand [1]. This is relevant for research into electrocatalysis, such as CO2 reduction, or in the development of molecular electronic components.

Nucleophilic Substitution for Heterocyclic Architectures

The excellent leaving group ability of the tosylate moiety (pKa of conjugate acid ≈ -2.8) makes this compound a versatile electrophilic building block for introducing the diazafluorene scaffold into more complex molecules via nucleophilic displacement. This is a key differentiation from the parent 4,5-diazafluorene-9-one or its oxime, which cannot undergo such direct substitution reactions.

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